N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide
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Description
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.43. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activities
Research has illuminated the anticancer potential of thiazole derivatives, including compounds structurally related to N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide. For instance, synthesized 5-methyl-4-phenyl thiazole derivatives have been evaluated for their anticancer activity, showing promising results against A549 human lung adenocarcinoma cells. Compounds like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide exhibited high selectivity and induced apoptosis in cancer cells, although not as effectively as cisplatin (Evren et al., 2019).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of thiazole compounds have been extensively investigated. Novel N-(Isothiazol-5-yl)phenylacetamides and derivatives have shown efficacy against various bacterial and fungal strains. For example, a series of ,-(4-phenyl-2-thiazolyol) thio-alkyl/aryl substituted acetamides demonstrated significant antibacterial and antifungal activities in vitro (Mahajan et al., 2008).
Enzyme Inhibition for Therapeutic Applications
The exploration of thiazole derivatives has extended into enzyme inhibition, targeting conditions such as Alzheimer's disease. Some 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and found to inhibit acetylcholinesterase (AChE) significantly, offering potential as treatments for Alzheimer's. These compounds, particularly at low concentrations, showed high inhibition rates, with some displaying better activity than the standard drug donepezil (Yurttaş et al., 2013).
Green Chemistry and Antioxidant Activity
The synthesis of N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives through a green chemistry approach has been reported. This method emphasizes the use of water and eco-friendly catalysts, underlining the environmental benefits of such processes. The biological potency of these compounds against cancer cell lines, coupled with their significant antioxidant activity, showcases their therapeutic promise (Gondaliya & Kapadiya, 2021).
Properties
IUPAC Name |
2-(2-methylphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-7-3-4-8-15(13)11-19(22)21-17-10-6-5-9-16(17)18-12-23-14(2)20-18/h3-10,12H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDXRHGFDFIUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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